molecular formula C10H14ClN B6252606 1-(2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride CAS No. 1187927-97-4

1-(2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride

Cat. No. B6252606
CAS RN: 1187927-97-4
M. Wt: 183.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1187927-97-4 . It has a molecular weight of 183.68 . The IUPAC name for this compound is 2,3-dihydro-1H-inden-1-ylmethanamine hydrochloride . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13N.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)9;/h1-4,9H,5-7,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 183.68 . The storage temperature is room temperature .

Scientific Research Applications

Interaction with Cytochrome P450 Enzymes

Studies have highlighted the importance of understanding how certain compounds, including 1-(2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride, interact with cytochrome P450 (CYP) enzymes. These enzymes play a crucial role in drug metabolism, affecting the pharmacokinetics and potential drug-drug interactions of various pharmaceuticals. Research has focused on identifying selective chemical inhibitors of major human hepatic CYP isoforms to predict metabolism-based drug-drug interactions. This work is critical for drug development and safety assessment (Khojasteh et al., 2011).

Pharmacological and Toxicological Profiles

Investigations into the pharmacological and toxicological profiles of psychoactive substances, structurally related to this compound, have been conducted to understand their effects on the central nervous system. These studies contribute to knowledge about the potential therapeutic applications and risks associated with these compounds. The research includes exploring the neurochemical and neurotoxic effects of related substances, which can inform safety guidelines and therapeutic use cases (McKenna & Peroutka, 1990).

Drug Delivery Systems

Innovations in drug delivery systems, such as microparticulate and nanoparticulate systems, have been explored for various compounds, including metformin hydrochloride, which shares some pharmacokinetic challenges with this compound. These studies aim to improve the bioavailability, reduce dosing frequency, and minimize side effects of drugs, potentially offering new avenues for the application of this compound in therapeutic contexts (Çetin & Sahin, 2016).

Neuroprotective and Cognitive Effects

Research has also delved into the neuroprotective and cognitive effects of compounds acting on GABA receptors, shedding light on potential therapeutic applications for substances including this compound. These studies suggest that modulation of the GABAergic system could offer strategies for treating cognitive deficits and psychiatric symptoms associated with chronic drug use, providing a foundation for further exploration of similar compounds (Mizoguchi & Yamada, 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), and to wash thoroughly after handling (P264) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride involves the reduction of 1-(2,3-dihydro-1H-inden-1-yl)nitroethane followed by the reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1-(2,3-dihydro-1H-inden-1-yl)nitroethane", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "1. Dissolve 1-(2,3-dihydro-1H-inden-1-yl)nitroethane in ethanol.", "2. Add palladium on carbon catalyst to the solution.", "3. Bubble hydrogen gas through the solution until the reaction is complete.", "4. Filter the solution to remove the catalyst.", "5. Concentrate the solution under reduced pressure to obtain 1-(2,3-dihydro-1H-inden-1-yl)methanamine.", "6. Dissolve 1-(2,3-dihydro-1H-inden-1-yl)methanamine in hydrochloric acid.", "7. Add sodium hydroxide to adjust the pH to 7-8.", "8. Concentrate the solution under reduced pressure to obtain 1-(2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride." ] }

CAS RN

1187927-97-4

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.